5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine
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Overview
Description
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H8BrIN2 It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 5 and 2 positions, respectively, and methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine can be achieved through a series of chemical reactions. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium catalysts to couple aryl halides with arylboronic acids. For instance, starting with 5-bromo-2-methylpyridin-3-amine, the compound can be synthesized by reacting it with iodine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as arylboronic acids in the presence of palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential inhibitor of specific enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound’s bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but lacks the iodine atom.
2-Bromo-5-iodo-4,6-dimethylpyridin-3-amine: Similar but with the positions of bromine and iodine atoms swapped.
Uniqueness
5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is unique due to the specific positioning of bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-iodo-4,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGOIDMZTWKOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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